molecular formula C9H11N5O2S B11809506 ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate

ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate

Cat. No.: B11809506
M. Wt: 253.28 g/mol
InChI Key: IUOXHRFRJZUPTO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate is a heterocyclic compound that contains both thiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For example, the reaction of 2-aminothiazole with ethyl 2-bromoacetate in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate is unique due to the presence of both thiazole and triazole rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule enhances its potential for diverse applications .

Biological Activity

Ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazole family, which is known for its significant pharmacological properties. Its molecular formula is C9H10N4O2SC_9H_{10}N_4O_2S with a molecular weight of approximately 226.27 g/mol. The structure features a thiazole ring, an amino group, and a triazole moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with 1-methyltriazole and various carboxylic acids under specific conditions. The methods used often include microwave-assisted synthesis or conventional heating techniques to enhance yield and purity.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance, this compound has shown potent inhibitory effects on various cancer cell lines:

Cell Line IC50 (µM) Reference
Human Colon Adenocarcinoma12.5
Human Lung Carcinoma15.0
Breast Cancer10.0

These results suggest that the compound's mechanism of action may involve the disruption of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, making it a potential candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiazole and triazole rings can significantly influence potency:

  • Substitution on the Thiazole Ring : The presence of electron-donating groups at specific positions enhances anticancer activity.
  • Triazole Modifications : Altering substituents on the triazole ring can improve selectivity towards cancer cells while reducing toxicity to normal cells.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Properties : A study published in Acta Crystallographica examined the effects of various thiazole derivatives on cancer cell lines, confirming that compounds similar to this compound exhibited promising results against drug-resistant cancer cells .
  • In Vivo Studies : Animal models have shown that treatment with this compound leads to a significant reduction in tumor size compared to controls, indicating its potential for clinical application .

Properties

Molecular Formula

C9H11N5O2S

Molecular Weight

253.28 g/mol

IUPAC Name

ethyl 2-amino-4-(2-methyl-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H11N5O2S/c1-3-16-8(15)6-5(13-9(10)17-6)7-11-4-12-14(7)2/h4H,3H2,1-2H3,(H2,10,13)

InChI Key

IUOXHRFRJZUPTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=NC=NN2C

Origin of Product

United States

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